molecular formula C19H25Cl2NO3S B2598266 N-[2-(adamantan-1-yl)ethyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide CAS No. 446028-55-3

N-[2-(adamantan-1-yl)ethyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide

Cat. No.: B2598266
CAS No.: 446028-55-3
M. Wt: 418.37
InChI Key: PQXDKQFRLDGRME-UHFFFAOYSA-N
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Description

N-[2-(adamantan-1-yl)ethyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide (CAS# 446028-55-3) is a sophisticated synthetic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure, with a formula of C19H25Cl2NO3S and a molecular weight of 418.37 g/mol, integrates two pharmacologically active moieties: a rigid adamantane cage and a dichloro-methoxybenzenesulfonamide group . The adamantyl group is a well-characterized scaffold in clinically approved therapeutics, known to enhance lipophilicity and metabolic stability of drug candidates, thereby improving their pharmacokinetic profiles . This moiety can also serve as a key component in drug delivery systems , such as acting as a stable anchor within lipid bilayers of liposomes or facilitating host-guest interactions with cyclodextrins . The sulfonamide functional group is a cornerstone in medicinal chemistry, contributing to the activity of a diverse range of therapeutic agents, including antibiotics, carbonic anhydrase inhibitors, and anti-inflammatory drugs . The specific substitution pattern with chlorine and methoxy groups on the benzene ring may further modulate the compound's electronic properties, binding affinity, and specificity for biological targets. This unique combination of structural features makes this compound a valuable reagent for researchers investigating new targeted therapies , exploring structure-activity relationships (SAR) in lead optimization, and developing novel supramolecular complexes or drug delivery platforms . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

N-[2-(1-adamantyl)ethyl]-3,4-dichloro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25Cl2NO3S/c1-25-18-16(3-2-15(20)17(18)21)26(23,24)22-5-4-19-9-12-6-13(10-19)8-14(7-12)11-19/h2-3,12-14,22H,4-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXDKQFRLDGRME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NCCC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(adamantan-1-yl)ethyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Mechanism of Action

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structural features are compared below with two classes of analogs: (1) adamantane-containing triazine derivatives () and (2) sulfonamide derivatives with varied aromatic substituents ().

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound Benzene sulfonamide 3,4-dichloro-2-methoxy; N-(adamantan-1-yl)ethyl 417.07 (calculated) Sulfonamide, Cl, OCH₃, Adamantane
N-[2-(3,4-Dimethoxyphenyl)ethyl]-... Naphthalene sulfonamide 3,4-dimethoxy; N-methyl 385.07 (reported) Sulfonamide, OCH₃, Naphthalene
Triazine-Adamantane Derivatives Triazine-piperazine Adamantane-amine, ethoxy, piperazine 500–600 (estimated) Triazine, Piperazine, Adamantane

Key Observations :

  • Adamantane vs. Naphthalene : Adamantane’s rigidity may restrict conformational flexibility compared to naphthalene’s planar structure, influencing receptor selectivity .
  • Molecular Weight : The target (417.07 g/mol) falls within the typical range for small-molecule drugs, while triazine derivatives (500–600 g/mol) may face challenges in bioavailability .
Analytical Techniques
  • Purity and Confirmation : NMR and HPLC were used for structural validation in and .
  • Crystallography : employed SHELX software for crystal structure refinement, a method applicable to the target compound for analyzing intramolecular interactions (e.g., C–H⋯O bonds, π–π stacking) .

Crystallographic and Conformational Analysis

  • Dihedral Angles : In , the naphthalene and benzene rings formed a 7.66° angle, stabilizing the structure via weak hydrogen bonds. The target compound’s dichloro and methoxy substituents may enforce a distinct conformation, affecting binding pocket compatibility .
  • Intermolecular Interactions : Adamantane’s bulk may reduce crystal packing efficiency compared to naphthalene-based sulfonamides, necessitating tailored crystallization conditions .

Biological Activity

N-[2-(adamantan-1-yl)ethyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide is a sulfonamide compound with a complex molecular structure that includes an adamantane moiety and a dichloro-substituted methoxybenzene. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and antiviral applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H18Cl2NO3S\text{C}_{15}\text{H}_{18}\text{Cl}_2\text{N}\text{O}_3\text{S}, with a molecular weight of approximately 365.27 g/mol. Its structure can be represented as follows:

N 2 adamantan 1 yl ethyl 3 4 dichloro 2 methoxybenzene 1 sulfonamide\text{N 2 adamantan 1 yl ethyl 3 4 dichloro 2 methoxybenzene 1 sulfonamide}

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from adamantane derivatives and sulfonamide precursors. Key steps include:

  • Formation of the Adamantane Derivative : Starting with adamantane, various functional groups are introduced.
  • Sulfonamide Formation : The sulfonamide group is introduced through reaction with sulfonyl chlorides.
  • Chlorination and Methoxylation : The dichloro and methoxy groups are added through electrophilic aromatic substitution.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its antibacterial and antiviral properties.

The primary mechanism involves inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication. Similar compounds have demonstrated efficacy against a range of bacterial strains.

Case Studies

Several studies have evaluated the biological activity of related sulfonamides:

  • Antibacterial Activity : Research indicates that compounds with similar structures exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, sulfonamides have been shown to inhibit the growth of Escherichia coli and Staphylococcus aureus.
  • Antiviral Activity : There is emerging evidence suggesting that certain derivatives may possess antiviral properties, potentially acting against viral enzymes involved in replication.

Comparative Biological Activity Table

CompoundTarget OrganismActivity (EC50)Reference
Compound AE. coli10 µg/mL
Compound BS. aureus5 µg/mL
This compoundPseudomonas aeruginosaTBD

Toxicity Studies

Toxicity assessments have been conducted using zebrafish embryos as a model organism. Results indicate that while some structural analogs exhibit low toxicity at therapeutic doses, further studies are needed to establish the safety profile of this compound.

Q & A

Q. What are the established synthetic routes for N-[2-(adamantan-1-yl)ethyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide, and what key reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves coupling adamantane derivatives with sulfonamide intermediates. For example:
  • Step 1 : Functionalize adamantane via alkylation or etherification using reagents like O-(1-adamantyl)hydroxylamine in anhydrous tetrahydrofuran (THF) under reflux .
  • Step 2 : React the functionalized adamantane with a sulfonyl chloride derivative (e.g., 3,4-dichloro-2-methoxybenzenesulfonyl chloride) in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .
  • Key Parameters : Reaction time (4–72 hours), solvent polarity (THF or dichloromethane), and stoichiometric ratios of reagents significantly affect yields (25–80%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
  • 1H-NMR : Identifies proton environments (e.g., adamantane CH₂ groups at δ 1.6–2.1 ppm, aromatic protons at δ 6.8–7.5 ppm) .
  • HPLC : Ensures purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry (MS) : Confirms molecular weight via ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. How can researchers address low yields in the coupling reaction between adamantane derivatives and sulfonamide intermediates?

  • Methodological Answer :
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 10 minutes) and improves yields (25% → 64%) by enhancing reaction kinetics and reducing side products .
  • Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium hydrogen sulfate) to facilitate interfacial reactions in biphasic systems .
  • Solvent Screening : Polar aprotic solvents like DMF or DMSO can stabilize transition states in SN2 reactions .

Q. What methodological considerations are critical when refining the crystal structure of this compound using SHELXL, particularly with high disorder in the adamantane moiety?

  • Methodological Answer :
  • Disorder Modeling : Split atoms into multiple positions with occupancy factors refined to <1.0. Use restraints (e.g., SIMU, DELU) to maintain reasonable geometry .
  • High-Resolution Data : Collect data at low temperature (100 K) to reduce thermal motion artifacts. A resolution limit of ≤0.8 Å is ideal for resolving adamantane’s rigid cage .
  • Validation Tools : Employ RIGU and ISOR commands in SHELXL to address anisotropic displacement parameters .

Q. How should contradictory data on the compound’s antimicrobial activity across different bacterial strains be analyzed?

  • Methodological Answer :
  • Strain-Specific Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using standardized MIC protocols. Differences in cell wall structure may explain variability .
  • Membrane Permeability Studies : Use fluorescence assays (e.g., SYTOX Green) to correlate lipophilicity (enhanced by adamantane) with bacterial uptake efficiency .
  • Resistance Profiling : Perform genomic sequencing of resistant strains to identify mutations in sulfonamide-targeted dihydropteroate synthase (DHPS) .

Data Contradiction Analysis

Q. How can discrepancies in reported IC₅₀ values for antiviral activity be resolved?

  • Methodological Answer :
  • Assay Standardization : Use identical cell lines (e.g., HEK293 or Vero) and viral titers across studies. Variations in viral load or incubation time (24 vs. 48 hours) can skew results .
  • Metabolic Stability Testing : Evaluate compound stability in cell culture media (e.g., DMEM + 10% FBS) to account for degradation over time .

Structural and Mechanistic Insights

Q. What computational tools are recommended for predicting the compound’s interaction with biological targets like viral proteases?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with DENV NS2B-NS3 protease .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of adamantane-sulfonamide interactions in the binding pocket .

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